Desmethyl-5'-methoxylaudanosine
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as an intermediate in synthesizing neuromuscular blocking agents . Neuromuscular blocking agents typically target nicotinic acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses and leading to muscle relaxation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological environment where the compound is active.
Preparation Methods
The synthesis of Desmethyl-5'-methoxylaudanosine typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzyl halides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Desmethyl-5'-methoxylaudanosine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various isoquinoline derivatives with potential biological activities .
Scientific Research Applications
Desmethyl-5'-methoxylaudanosine has several scientific research applications:
Comparison with Similar Compounds
Desmethyl-5'-methoxylaudanosine can be compared with other similar compounds such as:
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline: Similar in structure but with different substitution patterns on the isoquinoline ring.
Desmethyl-5-methoxylaudanosine: Another isoquinoline derivative with distinct biological activities.
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in their degree of saturation and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNZPHFAPHRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61349-11-9 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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